![molecular formula C16H13N3O4S2 B3012664 N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide CAS No. 727689-69-2](/img/structure/B3012664.png)

N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

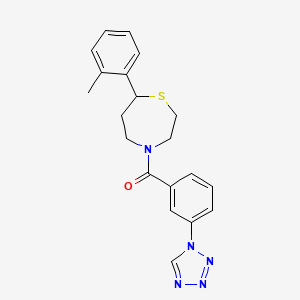

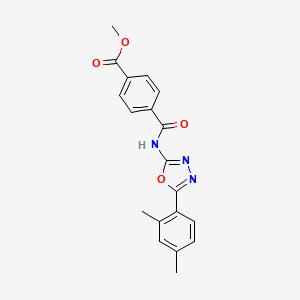

The compound N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its potential biological activities. The furan and thiazole moieties present in this compound are known to contribute to various pharmacological properties, making it a valuable target for synthesis and study in medicinal chemistry.

Synthesis Analysis

The synthesis of related thiazolidinone derivatives involves the reaction of 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one with various aldehydes to yield a series of 5-[(het)arylmethylidene] derivatives . The process includes the use of thionyl chloride and subsequent reduction with zinc in acetic acid to produce bis-thiazolidine derivatives. Although the specific synthesis of this compound is not detailed, the methods described provide a foundation for the synthesis of similar compounds.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by a 1,3-thiazolidin-4-one core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the furan-2-ylmethyl group suggests potential interactions due to the aromatic nature of the furan ring. The molecular structure is likely to influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidinone derivatives are crucial for the formation of the final compounds. The reaction with aromatic and heterocyclic aldehydes to form the 5-[(het)arylmethylidene] derivatives indicates a level of versatility in the chemical behavior of the thiazolidinone core . The use of thionyl chloride and reduction with zinc in acetic acid are key steps in manipulating the sulfur-containing moieties within the structure.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, the properties of similar thiazolidinone derivatives can be inferred. These compounds typically exhibit solid-state properties and may have varying solubilities in organic solvents. The presence of the nitro group in the aromatic ring could influence the electron distribution and thus the chemical reactivity of the compound.

Relevant Case Studies

The synthesized thiazolidinone derivatives have been screened for antitumor activity, indicating their potential use in medicinal chemistry and drug discovery . The study of these compounds in biological systems can provide valuable insights into their mechanism of action and efficacy as therapeutic agents. However, specific case studies involving this compound are not mentioned in the provided papers.

Scientific Research Applications

Synthesis and Antimicrobial Properties

- Baviskar, Khadabadi, and Deore (2013) synthesized a new series of thiazolidin-4-one derivatives, including compounds structurally similar to N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide, to evaluate their antimicrobial properties. These compounds showed significant in vitro antibacterial and antifungal activities (Baviskar, Khadabadi, & Deore, 2013).

Synthesis and Biological Evaluation

- Evren, Yurttaş, Eksellı, and Akalın-Çiftçi (2019) developed similar N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity. These compounds showed selective cytotoxicity against human lung adenocarcinoma cells, indicating potential for anticancer applications (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antitumor Potential

- Matiichuk, Horak, Chaban, Horishny, Tymoshuk, and Matiychuk (2020) worked on derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, which are structurally related to the compound . They found that these derivatives exhibited significant antitumor activity, surpassing reference drugs like 5-fluorouracil and cisplatin (Matiichuk, Horak, Chaban, Horishny, Tymoshuk, & Matiychuk, 2020).

Enhancement of Chromatid Exchange in Cells

- Shirai and Wang (1980) studied nitrofurans, including N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide, for their effect on sister-chromatid exchange in Chinese hamster ovary cells. They observed a significant increase in exchange frequency, indicating potential genotoxic effects (Shirai & Wang, 1980).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S2/c20-15(17-8-13-5-2-6-23-13)10-25-16-18-14(9-24-16)11-3-1-4-12(7-11)19(21)22/h1-7,9H,8,10H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMYNZBHDNJOSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)SCC(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3012590.png)

![2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B3012591.png)

![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B3012592.png)

![N-(2-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012593.png)

![N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine](/img/structure/B3012596.png)

![N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3012597.png)